molecular formula C15H25NO4 B13329488 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid

Cat. No.: B13329488
M. Wt: 283.36 g/mol
InChI Key: XAKZDEMXQWUWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 1211526-53-2) features a spirocyclic 2-azaspiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 2-methylpropanoic acid substituent at the 6-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18)

InChI Key

XAKZDEMXQWUWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, a key intermediate, has been reported. One method involves reacting 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid with triethylamine and chloroacetonitrile in N,N-dimethylformamide at 0°C for 2 hours, yielding 2-tert-butyl 6-(cyanomethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate with a 68.9% yield.

Reaction Conditions and Yield:

Yield Reaction Conditions Operation in Experiment
68.9% With triethylamine; In N,N-dimethyl-formamide; at 0℃; for 2h To a solution of 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (0.5 g, 2.072 mmol) in DMF (1 mL) at 0°C, add triethylamine (0.578 mL, 4.14 mmol) and chloroacetonitrile (0.131 mL, 2.072 mmol) and stir at 0°C for 2h. The reaction is quenched with ice, and the compound is extracted with ethyl acetate (4 X 50ml). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under vacuum to give 2-tert-butyl 6-(cyanomethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate (0.4 g, 1.427 mmol). 1H NMR (300 MHz, CDCl3): δ 7.06 -7.03 (m,1H), 4.93 (s, 2H), 3.81-3.78 (m, 1H), 3.18-3.12 (m, 1H), 2.34-2.13 (m, 6H), 1.91-1.82 (m, 2H), 1.23 (s, 9H). MS (ESI): 298.2 as [M+H2O] in +Ve mode.
100% With dimethylsulfide borane complex; In tetrahydrofuran; at 0 - 65℃; Inert atmosphere 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (900 mg, 3.73 mmol) was dissolved in THF (19 mL), and cooled to 0°C under an inert atmosphere. Borane dimethylsulfide complex (1.77 mL, 18.7 mmol, 2M in THF) was then added dropwise. The resulting solution was warmed to r.t. and stirred for 1 h, after which time the solution was heated to 65°C and refluxed overnight. The reaction mixture was then slowly added to a stirring solution of EtOH at 0°C and was allowed to stir for 30 min. Solvents were removed under reduced pressure, and the resulting residue was re-dissolved in DCM and washed with H2O (2x). The organic layer was concentrated to give the title compound as a colorless oil which was used without additional purification (847 mg). ES-MS [M+H]+ = 172.4 (minus t-butyl).
-- With triethylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate; In tetrahydrofuran; at 20 - 80℃ Triethylamine (1.67 mE, 12.0 mmol) and HATU (1.67 g, 4.4 mmol) were added to a solution of 2-(tert- butoxycarbonyl)-2-azaspiro[3 .3]heptane-6-carboxylic acid (0.965 g, 4.0 mmol) and 2,2,2-trifluoro-N-hydroxyethanimi- damide (0.512 g, 4.0 mmol) in THF (20 mE) and the resulting mixture was stirred at RT for 4 h then heated at reflux at 80 °C overnight. The reaction mixture was concentrated to remove the THF and the residue was partitioned between sat. aq. NaHCO3 (containing some Na2CO3) and DCM. The phases were separated and the aqueous phase was extracted further with DCM (x2). The combined organic phases were passed through a phase separator cartridge and concentrated. The crude residue was purified by flash chromatography (normal silica, mesh size: 60-120, 0% to 10% MeOH in DCM) to give impure tert-butyl 6-[3- (trifluoromethyl)-1 ,2,4-oxadiazol-5-yl]-2-azaspiro[3 .3]hep- tane-2-carboxylate (2.05 g, >100%). ECMS (Method C): mlz 278 [M-93u+H] (ESj, at1.59 mi UV active.

Alternative Synthetic Route

An alternative synthesis method involves a three-step process starting with a different compound, ultimately yielding 2-tertiary butoxy carbonyl-5-azaspiro [3.3] heptane-6-carboxylic acid. The reaction sequence involves reacting the starting compound with p-dimethylamino-azo-benzene acyl chlorides under basic conditions to obtain an intermediate compound. This intermediate is then reacted with sodium cyanide to generate another intermediate, which is finalized to the target compound under basic conditions. The reaction can be done using methylene dichloride, N,N-dimethylformamide, water, or ethanol, or a mixture of these as solvents. This three-step method reportedly achieves an overall yield of up to 38.4%.

Cyclopropanation Reactions

Simmons-Smith cyclopropanation is another synthetic avenue that could be employed, which is known for stereospecific conversion of alkenes into cyclopropanes. This reaction is widely used in organic synthesis.

Intramolecular Nucleophilic Addition

Intramolecular nucleophilic addition to rhodacyclopentanones has been reported as processes for the synthesis of seven-membered N-heterocycles.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group participates in amide coupling reactions, often mediated by activating agents.

Reagents/Conditions Yield Application Reference
HATU, DIPEA, DMF, 0°C, 1 hr84%Coupling with amines to form peptidomimetics
EDC/HOBt, DMF, 24 hr-Synthesis of tetrahydroisoquinoline derivatives
T3P (50% in EtOAc), TEA, DMF, rt, 1.5 hr50%Preparation of spirocyclic kinase inhibitors

Mechanism : Activation of the carboxylic acid via HATU or T3P forms an active ester intermediate, which reacts with nucleophilic amines. The Boc group remains intact under these conditions .

Esterification

The acid group is esterified to improve solubility or enable further derivatization.

Reagents/Conditions Yield Product Reference
Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux89%Ethyl ester for prodrug synthesis
DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>76%Methyl ester for chiral resolution

Selectivity : Esterification occurs exclusively at the carboxylic acid without Boc deprotection.

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to unmask the free amine.

Reagents/Conditions Yield Application Reference
TFA/DCM (1:1), rt, 2 hr95%Generation of free amine for cyclization
HCl (4M in dioxane), 0°C, 30 min88%Deprotection in peptide synthesis

Kinetics : Complete deprotection is achieved within 2 hours using trifluoroacetic acid (TFA) .

Decarboxylation

Controlled decarboxylation removes the carboxylic acid group under basic conditions.

Reagents/Conditions Yield Product Reference
Cu(OAc)<sub>2</sub>, DMF, 120°C, 12 hr62%Spirocyclic amine for fragment libraries
NaOH, H<sub>2</sub>O/EtOH, reflux, 6 hr78%Intermediate for heterocycle synthesis

Side Reactions : Overheating may lead to Boc group decomposition.

Michael Addition

The methylpropanoic acid moiety acts as a Michael acceptor in nucleophilic additions.

Reagents/Conditions Yield Application Reference
LDA, THF, -78°C, 1 hr68%Addition of Grignard reagents
DBU, CH<sub>3</sub>CN, rt, 4 hr55%Thiol-ene conjugation

Stereochemistry : Reactions proceed with moderate diastereoselectivity (dr 3:1) .

Cyclization Reactions

Intramolecular cyclizations form complex spirocyclic frameworks.

Reagents/Conditions Yield Product Reference
PPh<sub>3</sub>, CCl<sub>4</sub>, reflux, 8 hr73%Lactam formation via Curtius rearrangement
Hg(OAc)<sub>2</sub>, MeOH, 60°C, 3 hr65%Oxazolidinone synthesis

Key Insight : The rigidity of the spirocyclic system directs regioselectivity in cyclizations .

Functional Group Interconversion

The carboxylic acid is converted to electrophilic derivatives for cross-coupling.

Reaction Reagents/Conditions Yield Reference
Acid chloride formationSOCl<sub>2</sub>, toluene, reflux91%
Weinreb amide synthesisCDI, NH<sub>2</sub>OMe, DMF83%

Applications : Acid chlorides enable nucleophilic acyl substitutions, while Weinreb amides facilitate ketone synthesis .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics :

  • Spirocyclic framework : Enhances conformational rigidity, which is advantageous in drug design for improving target selectivity .
  • Boc group : Provides amine protection during synthesis, enabling selective deprotection under acidic conditions .
  • 2-Methylpropanoic acid moiety: Introduces acidity (pKa ~4-5) and influences solubility and bioavailability .

Applications :
Used as an intermediate in synthesizing bioactive molecules, particularly in rigidifying peptide backbones or modulating pharmacokinetic properties .

Structural Analogues

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2)
  • Structure: Replaces the 2-methylpropanoic acid with an amino group (-NH₂).
  • Key Differences :
    • Polarity : Higher basicity (pKa ~9-10 for the amine) vs. the acidic carboxylic acid (pKa ~4-5) in the target compound.
    • Reactivity : Free amine allows nucleophilic reactions, while the Boc group in the target requires deprotection for further functionalization .
  • Applications : Used as a building block for covalent inhibitors or amine-containing pharmacophores .
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 158602-43-8)
  • Structure: Features a hydroxyl (-OH) group instead of 2-methylpropanoic acid.
  • Key Differences: Hydrogen bonding: The -OH group increases solubility in polar solvents compared to the hydrophobic 2-methylpropanoic acid. Synthetic utility: Hydroxyl groups are amenable to oxidation or glycosylation, whereas carboxylic acids are used for coupling reactions .
2-(2-tert-butoxycarbonyl-2-azaspiro[3.3]heptan-6-yl)propanoic acid (CAS 2797904-32-4)
  • Structure: Propanoic acid (CH₂CH₂COOH) vs. 2-methylpropanoic acid (CH(CH₃)₂COOH).
  • Lipophilicity: Higher logP for the methyl-substituted derivative, enhancing membrane permeability .

Physicochemical Properties

Property Target Compound 6-Amino Analogue 6-Hydroxy Analogue Propanoic Acid Derivative
Molecular Formula C₁₂H₁₉NO₄ C₁₁H₂₀N₂O₂ C₁₁H₁₉NO₃ C₁₃H₂₁NO₄
Molecular Weight (g/mol) 241.28 212.29 213.27 255.31
logP (Predicted) 1.8 1.2 0.9 2.1
Solubility (mg/mL) ~10 (aqueous buffer, pH 7.4) ~50 (water) ~100 (water) ~5 (aqueous buffer, pH 7.4)
Key Functional Group Carboxylic acid Amine Hydroxyl Carboxylic acid (linear chain)

Reactivity and Stability

  • Boc Deprotection : All Boc-protected analogues undergo cleavage under acidic conditions (e.g., TFA), but the presence of electron-withdrawing groups (e.g., carboxylic acid) accelerates deprotection .
  • Carboxylic Acid Reactivity : The target compound participates in amide coupling (e.g., with HATU/TEA) more readily than hydroxyl or amine derivatives .

Pharmacological Relevance

  • Target Compound : Its rigidity and acidity make it suitable for protease inhibitor scaffolds (e.g., in hepatitis C virus NS3/4A inhibitors) .
  • 6-Amino Analogue: Used in kinase inhibitors due to its nucleophilic amine .
  • Propanoic Acid Derivative: Explored in anti-inflammatory agents, leveraging its improved lipophilicity .

Biological Activity

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid, commonly referred to as a derivative of azaspiro compounds, has garnered attention due to its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of 241.28 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1211526-53-2
Boiling PointNot available
Log P (octanol-water)1.37
GI AbsorptionHigh
BBB PermeantYes

Pharmacological Insights

Research indicates that derivatives of azaspiro compounds can exhibit a range of biological activities, including:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds similar to 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl have been identified as inhibitors of sEH, which plays a role in various disease states such as cardiovascular diseases and metabolic syndromes .
  • Anti-inflammatory Effects : Some studies suggest that azaspiro derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Neurological Benefits : There is emerging evidence supporting the neuroprotective effects of azaspiro compounds, which may be beneficial in conditions like stroke and neurodegenerative diseases.

Case Study 1: sEH Inhibition

In a study focusing on the inhibition of sEH, researchers synthesized various azaspiro derivatives, including those related to our compound of interest. The results indicated that these compounds effectively reduced inflammatory markers in animal models, suggesting potential therapeutic applications in managing pain and inflammation .

Case Study 2: Metabolic Syndrome

Another investigation explored the impact of azaspiro compounds on metabolic disorders. The study found that certain derivatives improved metabolic parameters in diabetic rats, highlighting their potential use in treating obesity and related conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid to improve yield and purity?

  • Methodological Answer : Cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate are critical for forming spirocyclic structures. For example, analogous compounds such as 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid (2) were synthesized via cyclization with boron trifluoride, achieving high yields . Reaction conditions (temperature, catalyst concentration) should be systematically varied, and intermediates monitored via HPLC (e.g., >95% purity standards as in catalog data for tert-butoxycarbonyl derivatives) .

Q. What analytical techniques are most reliable for characterizing the stereochemical and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure. Melting point analysis (e.g., 150–151°C for structurally similar tert-butoxycarbonyl derivatives) can validate purity . X-ray crystallography, as applied to spirocyclic analogs in pharmacopeial studies, resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using buffer solutions (pH 1–13) at 25–40°C, with degradation products analyzed via LC-MS. Protocols from environmental fate studies, such as those in Project INCHEMBIOL, provide frameworks for tracking abiotic transformations .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity while controlling for spirocyclic scaffold variability?

  • Methodological Answer : Use randomized block designs with split-split plots to account for variables like scaffold stereochemistry and substituent effects. For example, trellis system studies in agricultural chemistry applied similar designs to isolate treatment effects across multiple factors . Dose-response assays should include positive controls (e.g., taxane derivatives with known bioactivity) .

Q. How should researchers resolve contradictions in bioactivity data across different in vitro models?

  • Methodological Answer : Apply meta-analysis principles to reconcile discrepancies. Automated statistical tools (e.g., ANOVA with post-hoc Tukey tests) and standardized protocols (e.g., urinary creatinine determination methods adapted for reproducibility) enhance data comparability . Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

Q. What strategies mitigate environmental risks during large-scale laboratory use of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL’s tiered risk assessment framework:

  • Phase 1 : Determine physical-chemical properties (logP, water solubility) using HPLC and shake-flask methods .
  • Phase 2 : Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays .
  • Phase 3 : Implement waste neutralization protocols (e.g., acid hydrolysis for tert-butoxycarbonyl group removal) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from structurally related bicyclic esters (e.g., taxane derivatives) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics.

Q. What advanced purification techniques address challenges in isolating diastereomers of this spirocyclic compound?

  • Methodological Answer : Chiral stationary phase chromatography (e.g., Chiralpak IA) resolves enantiomers, while preparative HPLC with gradient elution isolates diastereomers. Catalog data for tert-butoxycarbonyl analogs (>95% purity via HPLC) guide method development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.